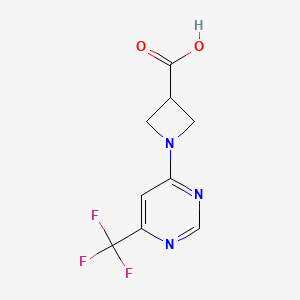
5-(4-Fluoropyrrolidin-2-yl)-3-propyl-1,2,4-oxadiazole
Overview
Description
The compound “5-(4-Fluoropyrrolidin-2-yl)-3-propyl-1,2,4-oxadiazole” is a chemical substance with the CAS Number: 2097937-47-6 . It has a molecular weight of 235.69 . The IUPAC name for this compound is 5-(4-fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14FN3O.ClH/c1-5(2)8-12-9(14-13-8)7-3-6(10)4-11-7;/h5-7,11H,3-4H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound “this compound” is a solid .Scientific Research Applications
Herbicidal Activity
1,3,4-Oxadiazole derivatives, similar in structure to the compound , have been synthesized and evaluated for their herbicidal activity. For instance, Tajik and Dadras (2011) developed novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, showing moderate to high activity against weeds at specific concentrations without harming crops (Tajik & Dadras, 2011).
Antimicrobial and Antifungal Properties
Compounds with a 1,3,4-oxadiazole structure have demonstrated significant antimicrobial and antifungal properties. For example, Desai et al. (2016) synthesized fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, which showed potent antibacterial and antifungal activity (Desai et al., 2016). Additionally, Bayrak et al. (2009) found that certain 1,2,4-triazoles starting from isonicotinic acid hydrazide, closely related to 1,3,4-oxadiazoles, displayed good antimicrobial activity (Bayrak et al., 2009).
Anti-inflammatory and Anti-thrombotic Effects
Research by Basra et al. (2019) on 1,3,4-oxadiazole derivatives revealed their potential anti-inflammatory and anti-thrombotic activities. These compounds showed promising results in both in vitro and in vivo studies, suggesting their potential use in pharmaceutical products (Basra et al., 2019).
Potential in Cancer Treatment
Compounds incorporating the 1,3,4-oxadiazole structure have been explored for their potential in cancer treatment. Vaidya et al. (2020) conducted a study on 1,2,4-oxadiazole derivatives, highlighting their promising anticancer properties against various cancer cell lines (Vaidya et al., 2020).
Applications in Material Science
The 1,3,4-oxadiazole ring structure has also been utilized in material science. Hamciuc et al. (2005) synthesized new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, showcasing their high thermal stability and potential use in various industrial applications (Hamciuc et al., 2005).
Properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O/c1-2-3-8-12-9(14-13-8)7-4-6(10)5-11-7/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXVHSXZPDCPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1475685.png)

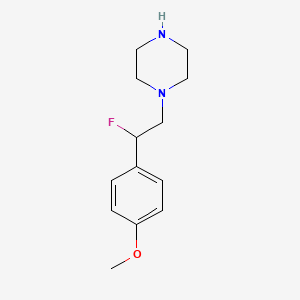
![1-Propyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475688.png)
![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)
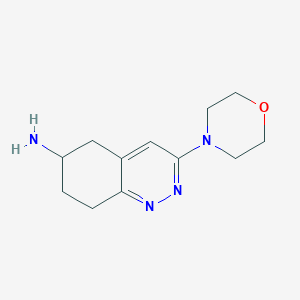
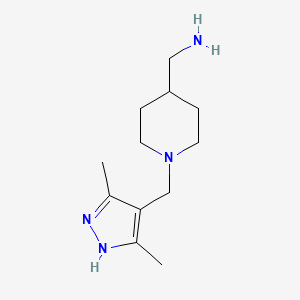

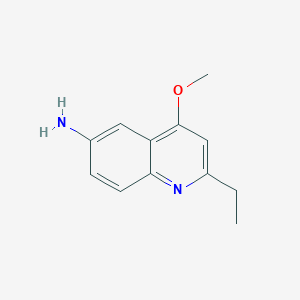
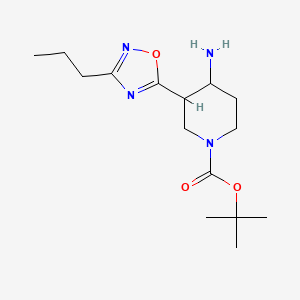
![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1475697.png)

